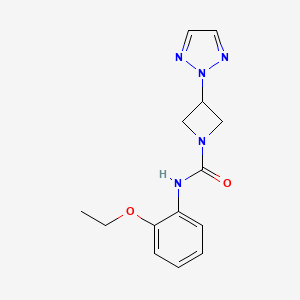

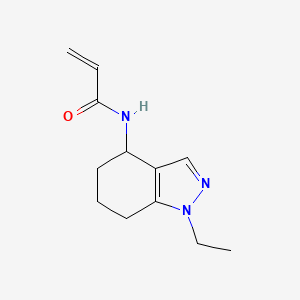

![molecular formula C8H9N5O B2749151 N'-hydroxy-2-{3H-imidazo[4,5-b]pyridin-2-yl}ethanimidamide CAS No. 107933-05-1](/img/structure/B2749151.png)

N'-hydroxy-2-{3H-imidazo[4,5-b]pyridin-2-yl}ethanimidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N’-hydroxy-2-{3H-imidazo[4,5-b]pyridin-2-yl}ethanimidamide” is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

The synthesis of imidazopyridines has been described in recent years with new preparative methods using various catalysts . For instance, the condensation reaction of 2-amino-3-hydroxypyridine with different carboxylic acids by microwave-assisted heating is a fast method for producing libraries based on fused 2-substituted imidazo[4,5-b]pyridines .Molecular Structure Analysis

The molecular structure of “N’-hydroxy-2-{3H-imidazo[4,5-b]pyridin-2-yl}ethanimidamide” can be established based on NMR spectroscopic data, mass spectrometry, and XRD single crystal .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Properties

Regiospecific Synthesis : The regiospecific synthesis of imidazo[1,2-a]pyridines demonstrates the flexibility of these compounds in chemical reactions. Katritzky et al. (2003) developed a one-pot method yielding 3-substituted imidazo[1,2-a]pyridines, which shows the structural versatility and reactivity of these compounds under various conditions (Katritzky, Xu, & Tu, 2003).

Selective Activation : Gryaznov and Letsinger (1992) found that pyridine hydrochloride/imidazole could selectively activate nucleoside phosphoramidites for synthesis, emphasizing the role of imidazole derivatives in selective chemical processes (Gryaznov & Letsinger, 1992).

Applications in Medicinal Chemistry and Biology

- DNA Binding and Nuclease Activity : Kumar et al. (2012) explored Cu(II) complexes of imidazo[1,2-a]pyridine derivatives, revealing their strong DNA binding capabilities and potential for therapeutic applications due to their nuclease activity (Kumar, Gorai, Santra, Mondal, & Manna, 2012).

Materials Science and Photoluminescence

Fluorescent Properties : Rahimizadeh et al. (2010) synthesized derivatives of pyrido[2,1:2,3]imidazo[4,5-b]quinoline, displaying significant fluorescence. This highlights the potential of imidazo[4,5-b]pyridin-2-yl derivatives in creating fluorescent materials for various applications (Rahimizadeh, Pordel, Bakavoli, & Eshghi, 2010).

Enhanced Fluorescence : Velázquez-Olvera et al. (2012) found that 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines can act as organic fluorophores, suggesting that certain substituents can enhance the fluorescence properties of these compounds (Velázquez-Olvera, Salgado-Zamora, Velázquez-Ponce, Campos-Aldrete, Reyes-Arellano, & Pérez-González, 2012).

Wirkmechanismus

Target of Action

N’-hydroxy-2-{3H-imidazo[4,5-b]pyridin-2-yl}ethanimidamide, also known as 1H-Imidazo[4,5-b]pyridine-2-ethanimidamide, N-hydroxy-, is a potent inhibitor of intracellular Akt activation and its downstream target, PRAS40 . Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration.

Mode of Action

The compound interacts with its targets by inhibiting the activation of Akt and its downstream target, PRAS40 . This inhibition is likely achieved through the process of phosphorylation, a common regulatory mechanism in cell signaling pathways .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Akt signaling pathway. Akt is a central node in the cell signaling response to insulin and growth factors, and is dysregulated in a variety of cancers. By inhibiting Akt activation, this compound can potentially disrupt these pathological signaling pathways .

Result of Action

The molecular and cellular effects of the compound’s action are primarily its inhibitory effects on Akt activation and its downstream target, PRAS40 . This could potentially lead to the disruption of pathological cell signaling pathways in diseases such as cancer.

Eigenschaften

IUPAC Name |

N'-hydroxy-2-(1H-imidazo[4,5-b]pyridin-2-yl)ethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c9-6(13-14)4-7-11-5-2-1-3-10-8(5)12-7/h1-3,14H,4H2,(H2,9,13)(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXHFMHEMBOZST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(N2)CC(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(N=C1)N=C(N2)C/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

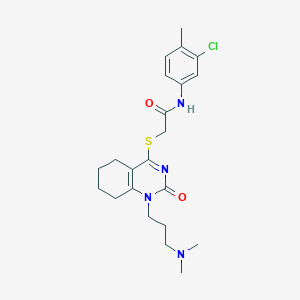

![N-tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-yl}acetamide dihydrochloride](/img/structure/B2749071.png)

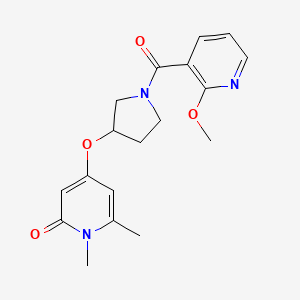

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2749072.png)

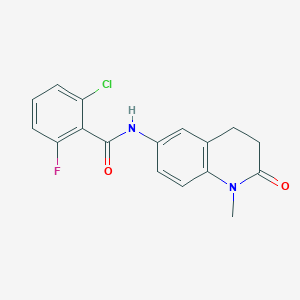

![4-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2749081.png)

![1-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2749082.png)

![N-{[(3-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B2749083.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2749087.png)

![3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide](/img/structure/B2749090.png)